3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 243963-39-5
VCID: VC2333130
InChI: InChI=1S/C12H23ClN2O/c1-4-15-7-5-6-10(15)8-14-11(16)12(2,3)9-13/h10H,4-9H2,1-3H3,(H,14,16)
SMILES: CCN1CCCC1CNC(=O)C(C)(C)CCl
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide

CAS No.: 243963-39-5

Cat. No.: VC2333130

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide - 243963-39-5

Specification

CAS No. 243963-39-5
Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
IUPAC Name 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C12H23ClN2O/c1-4-15-7-5-6-10(15)8-14-11(16)12(2,3)9-13/h10H,4-9H2,1-3H3,(H,14,16)
Standard InChI Key RLCOAYIUIZYJOY-UHFFFAOYSA-N
SMILES CCN1CCCC1CNC(=O)C(C)(C)CCl
Canonical SMILES CCN1CCCC1CNC(=O)C(C)(C)CCl

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide is characterized by several distinct structural features:

  • Molecular Formula: C₁₂H₂₃ClN₂O

  • Molecular Weight: Approximately 258.78 g/mol

  • Key Structural Elements:

    • A propanamide backbone with geminal dimethyl substitution at the 2-position

    • A chlorine atom at the 3-position

    • An N-[(1-ethylpyrrolidin-2-yl)methyl] substituent on the amide nitrogen

The presence of the 1-ethylpyrrolidin-2-yl moiety is particularly significant, as pyrrolidine-containing compounds frequently exhibit biological activity due to their structural similarity to endogenous biomolecules and ability to interact with various biological targets.

Physical and Chemical Properties

Based on its chemical structure, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide would be expected to exhibit the following properties:

PropertyPredicted Value/Characteristic
Physical StateLikely a crystalline solid at room temperature
ColorPresumed white to off-white
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility
Log PModerately lipophilic (estimated 2-3)
pKaWeakly basic due to pyrrolidine nitrogen (estimated pKa ~8-9)
StabilitySusceptible to hydrolysis under strongly acidic or basic conditions
StereochemistryContains a stereocenter at the 2-position of the pyrrolidine ring

Spectroscopic Characteristics

The compound would display characteristic spectroscopic properties that could be used for identification and structural confirmation:

Analytical MethodExpected Observations
IR SpectroscopyStrong C=O stretching band (1630-1680 cm⁻¹); C-N stretching (1200-1350 cm⁻¹); C-Cl stretching (600-800 cm⁻¹)
¹H NMRSignals for geminal dimethyl groups (δ ~1.2 ppm); pyrrolidine ring protons (δ ~1.8-3.5 ppm); N-ethyl group (δ ~1.1-2.7 ppm); methylene bridge (δ ~3.3-3.6 ppm)
¹³C NMRCarbonyl carbon signal (δ ~170-175 ppm); quaternary carbon with dimethyl groups (δ ~45-50 ppm); chlorinated carbon (δ ~60-65 ppm); pyrrolidine carbons (δ ~20-60 ppm)
Mass SpectrometryMolecular ion peak corresponding to m/z 258; fragmentation pattern likely involving loss of chlorine (m/z 223) and cleavage around the amide bond

Synthesis Methodologies

Retrosynthetic Analysis

The preparation of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide can be approached through rational retrosynthetic analysis, identifying key disconnections:

  • The primary disconnection would be at the amide bond, suggesting a condensation reaction between 3-chloro-2,2-dimethylpropanoyl chloride and (1-ethylpyrrolidin-2-yl)methylamine

  • The required amine component could be derived from 2-(aminomethyl)pyrrolidine through selective N-alkylation

  • The acid chloride component would be prepared from the corresponding carboxylic acid

Synthetic Routes

A typical synthetic pathway would involve:

Route A: Amide Formation via Acid Chloride

  • Conversion of 3-chloro-2,2-dimethylpropanoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride

  • Reaction of the acid chloride with (1-ethylpyrrolidin-2-yl)methylamine in the presence of a base (e.g., triethylamine)

  • Purification of the crude amide product through chromatography or recrystallization

Route B: Direct Amide Coupling

  • Direct coupling of 3-chloro-2,2-dimethylpropanoic acid with (1-ethylpyrrolidin-2-yl)methylamine using coupling reagents such as DCC/HOBt, HATU, or EDC/NHS

  • Optimization of reaction conditions to maximize yield and minimize racemization

  • Product isolation and purification

Reaction Optimization Parameters

Several parameters require optimization to achieve efficient synthesis:

ParameterOptimization Considerations
Solvent SelectionDichloromethane, THF, or DMF depending on solubility requirements
TemperatureTypically room temperature for amide formation; cooling may be necessary for acid chloride formation
BaseTriethylamine, DIPEA, or pyridine to neutralize HCl formed
Reaction TimeTypically 4-24 hours with monitoring by TLC or HPLC
Purification StrategyColumn chromatography with appropriate solvent systems; recrystallization conditions

Chemical Reactivity

Reactive Centers

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide contains several reactive centers that can participate in diverse chemical transformations:

Reactive SiteNature of ReactivityPotential Reactions
Chlorine atomElectrophilic centerNucleophilic substitution (SN2)
Amide carbonylElectrophilic carbonHydrolysis, reduction, transamidation
Pyrrolidine nitrogenNucleophilic centerAlkylation, acylation, quaternization
Geminal dimethyl carbonSterically hindered centerLimited reactivity under most conditions

Nucleophilic Substitution Reactions

The chlorine atom in the compound represents a primary site for chemical modification through nucleophilic substitution:

  • Azidation: Reaction with sodium azide can yield the corresponding azido derivative, creating a handle for click chemistry applications

  • Thiolation: Substitution with thiols produces thioether derivatives with altered physical properties

  • Amination: Reaction with primary or secondary amines generates amino derivatives with potential for enhanced hydrogen bonding

These substitution reactions typically proceed via an SN2 mechanism, with inversion of configuration at the chlorinated carbon if stereochemically defined.

Transformations of the Amide Group

The amide functionality offers several possibilities for chemical transformation:

  • Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to regenerate the carboxylic acid and amine components

  • Reduction: Treatment with strong reducing agents like lithium aluminum hydride can convert the amide to the corresponding amine

  • Transamidation: Exchange of the amine component under appropriate catalytic conditions

Pyrrolidine Modifications

The pyrrolidine moiety presents opportunities for further functionalization:

  • N-Alkylation: Further alkylation of the pyrrolidine nitrogen can generate quaternary ammonium salts

  • N-Oxidation: Oxidation with hydrogen peroxide or m-CPBA can yield the corresponding N-oxide

  • Ring-opening reactions: Under harsh conditions, the pyrrolidine ring may undergo cleavage reactions

Structure-Activity Relationships

Key Structural Features and Their Significance

Several structural elements contribute to the potential biological activity of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide:

Structural FeaturePotential Biological Significance
Pyrrolidine ringConfers rigidity and defined spatial orientation; may facilitate binding to biological targets
Ethyl substitution on pyrrolidineModulates basicity and lipophilicity; may influence membrane permeability
Amide linkageProvides hydrogen bond acceptor capability; contributes to metabolic stability
Chloroalkyl groupPotential electrophilic center for covalent interaction with biological nucleophiles
Geminal dimethyl substitutionCreates steric bulk that can influence binding selectivity

Analytical Methods

Identification and Characterization Techniques

Comprehensive characterization of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide would employ multiple analytical techniques:

Analytical TechniqueApplication in Characterization
NMR SpectroscopyStructural confirmation; determination of regiochemistry and stereochemistry
Mass SpectrometryMolecular weight confirmation; fragmentation pattern analysis
Infrared SpectroscopyFunctional group identification; confirmation of amide linkage
X-ray CrystallographyAbsolute configuration determination if crystalline material is available
Elemental AnalysisConfirmation of elemental composition

Stability Studies

Understanding the stability profile of the compound is critical for handling and storage:

  • Thermal Stability: Determination of decomposition temperature and thermal degradation products

  • Solution Stability: Investigation of hydrolysis rates in various pH environments

  • Photostability: Assessment of sensitivity to light exposure

  • Long-term Storage Stability: Evaluation of appropriate storage conditions

Future Research Directions

Synthetic Methodology Development

Further research into efficient preparation methods could include:

  • Catalytic Approaches: Development of catalytic methods for direct amide formation

  • Green Chemistry Applications: Exploration of environmentally friendly synthesis routes

  • Flow Chemistry Adaptations: Implementation of continuous flow processes for scale-up

  • Asymmetric Synthesis: Methods for preparing enantiomerically pure material

Biological Evaluation

Comprehensive biological assessment would involve:

  • Broad Spectrum Screening: Testing against diverse biological targets to identify potential activities

  • Structure-Activity Relationship Studies: Systematic structural modification to optimize activity

  • Mechanism of Action Studies: Investigation of molecular interactions with biological targets

  • In Vivo Evaluation: Assessment of pharmacokinetic properties and efficacy in appropriate models

Materials Science Applications

Exploration of potential applications beyond traditional pharmaceutical and synthetic uses:

  • Coordination Chemistry: Investigation of metal-binding properties

  • Polymer Science: Potential use as a monomer or polymer additive

  • Surface Chemistry: Examination of self-assembly behavior and surface modification applications

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